![molecular formula C8H13ClN2O B1450859 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride CAS No. 1158291-39-4](/img/structure/B1450859.png)
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride
Overview
Description
“1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is a chemical compound with the CAS Number: 1158291-39-4 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is 1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is a solid at room temperature . It has a molecular weight of 188.65 .Scientific Research Applications
C8H12N2O⋅HCl C_8H_{12}N_2O \cdot HCl C8H12N2O⋅HCl
and a molecular weight of 188.65. It’s a derivative of imidazole, which is a versatile heterocycle present in many biologically active molecules. Below is a comprehensive analysis of its potential scientific research applications, each discussed in a separate section.Drug Synthesis
Imidazole derivatives are commonly used in medicinal chemistry for the synthesis of pharmaceuticals. The presence of the imidazole ring in “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” makes it a valuable intermediate for developing drugs with potential antifungal, antibacterial, and antiparasitic properties .
Biological Studies
This compound can be used as a building block in bioconjugation studies. It can be linked to other molecules to study biological pathways or to create probes for imaging specific proteins or DNA sequences within cells .
Material Science
In material science, imidazole derivatives can be used to synthesize polymers and resins with specific properties. “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” could be used to modify the characteristics of these materials, such as their thermal stability or electrical conductivity .
Catalysis
Imidazole and its derivatives are known to act as catalysts in chemical reactions. This compound could be explored for its catalytic properties in promoting various organic transformations, potentially offering a more efficient pathway for chemical synthesis .
Agricultural Chemistry
Imidazole compounds have applications in agriculture as well. They can be used to create pesticides and herbicides. Research into “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” could lead to the development of new compounds that are more effective and environmentally friendly .
Analytical Chemistry
Due to its unique structure, this compound can be used as a standard or reagent in analytical chemistry to quantify or detect the presence of other substances through various analytical techniques .
Nanotechnology
Imidazole derivatives can be used in the synthesis of nanoparticles. These nanoparticles can have various applications, from drug delivery systems to electronic devices. The compound could be used to create nanoparticles with specific properties .
Forensic Science
In forensic science, imidazole derivatives can be used as chemical markers or reagents in the detection of substances related to criminal activities. “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” could be part of a kit used for the analysis of chemical residues at crime scenes .
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit antimicrobial potential , suggesting that this compound may interact with microbial proteins or enzymes.
Mode of Action
Based on the known activities of similar imidazole derivatives, it can be hypothesized that this compound may interfere with the function of microbial proteins or enzymes, thereby inhibiting microbial growth .
Result of Action
Given the antimicrobial potential of similar imidazole derivatives , it can be hypothesized that this compound may inhibit microbial growth.
properties
IUPAC Name |
1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWLGVVOYMNISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.